![molecular formula C19H20N2O4 B2697723 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide CAS No. 1795357-41-3](/img/structure/B2697723.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
The exact mass of the compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The benzo[d][1,3]dioxole scaffold in this compound has attracted attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further investigations into its selectivity, toxicity, and combination therapies are ongoing .
- Some derivatives of this compound have been evaluated as modulators of ATP-binding cassette (ABC) transporters. Specifically, they show promise in treating cystic fibrosis by enhancing the function of these transporters, which play a crucial role in maintaining cellular homeostasis .
- The tetrahydroquinoline moiety in this compound suggests potential neuroprotective effects. Studies have explored its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These properties make it a candidate for neurodegenerative disease research .
- Researchers have investigated the antimicrobial potential of this compound against bacteria, fungi, and parasites. Its unique structure may interfere with essential cellular processes, making it an interesting target for drug development in infectious diseases .
- The acetamide group in this compound could be relevant in metabolic disorder research. Investigations have focused on its impact on glucose metabolism, lipid regulation, and insulin sensitivity. Understanding its molecular interactions may lead to therapeutic applications .
- Scientists have synthesized analogs and prodrugs based on this compound to explore structure-activity relationships. These studies aim to optimize its pharmacokinetic properties, bioavailability, and target specificity .
- The total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids, including those related to this compound, has been achieved. These efforts contribute to the field of natural product chemistry and provide access to valuable molecules for further biological investigations .
Anticancer Research
Modulation of ATP-Binding Cassette Transporters
Neuroprotective Properties
Antimicrobial Activity
Metabolic Disorders
Chemical Biology and Medicinal Chemistry
Natural Product Synthesis
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(21-10-13-5-6-17-18(9-13)25-12-24-17)11-23-16-7-8-20-15-4-2-1-3-14(15)16/h5-9H,1-4,10-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFORUOGXTFERHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.